2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a cyclobutane ring substituted with two fluorine atoms. Its chemical formula is , and it has a CAS number of 1427173-51-0. This compound is typically encountered as a hydrochloride salt, which enhances its solubility in water and makes it suitable for various applications in research and industry .
The chemical reactivity of 2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride primarily involves nucleophilic substitution reactions due to the presence of the amine functional group. The difluorocyclobutyl moiety can also participate in various reactions such as:
These reactions are crucial for synthesizing derivatives or modifying the compound for specific applications.
The synthesis of 2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride can be achieved through several methods:
These methods highlight the importance of both organic synthesis techniques and fluorination chemistry in producing this compound .
2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride has potential applications in various fields:
Several compounds share structural similarities with 2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-(Cyclopropyl)ethan-1-amine hydrochloride | Cyclopropyl group instead of difluorocyclobutyl | More strain in cyclopropane might affect stability |
2-(1-Methylcyclobutyl)ethan-1-amine | Methyl substitution on cyclobutane | Different steric effects due to methyl group |
2-(Fluorocyclobutyl)ethan-1-amine | Single fluorine substitution | Less lipophilicity compared to difluoro variant |
The presence of two fluorine atoms in the cyclobutane ring distinguishes 2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride from other similar compounds, potentially impacting its biological activity and physicochemical properties .
Irritant